
N~2~-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide: is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexyl halides in the presence of a base.
Addition of the Difluorophenyl Group: The 2,4-difluorophenyl group is incorporated through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of N2-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: N2-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical properties.
Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N2-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclohexyl-N-(2,4-difluorophenyl)glycinamide
- N~2~-cyclohexyl-N-(phenylsulfonyl)glycinamide
- N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-cyclohexyl-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its cyclohexyl, difluorophenyl, and phenylsulfonyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the difluorophenyl group may enhance its binding affinity to certain targets, while the phenylsulfonyl group may influence its solubility and stability.
Properties
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3S/c21-15-11-12-19(18(22)13-15)23-20(25)14-24(16-7-3-1-4-8-16)28(26,27)17-9-5-2-6-10-17/h2,5-6,9-13,16H,1,3-4,7-8,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOLCXIUYBLAFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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